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Compound of Interest

Compound Name: PAR-1 (1-6) (mouse, rat)

Cat. No.: B12378741 Get Quote

Introduction

The hexapeptide SFFLRN (Ser-Phe-Leu-Leu-Arg-Asn) is a synthetic peptide agonist for the

Protease-Activated Receptor-1 (PAR-1). It corresponds to the "tethered ligand" sequence that

is unmasked following the cleavage of the human PAR-1 N-terminus by the serine protease

thrombin. As such, SFFLRN is widely used in research to mimic the cellular effects of thrombin

and to investigate PAR-1 signaling in various physiological and pathological processes,

including thrombosis, inflammation, and vascular biology.

A critical consideration for researchers is the species-specific activity of PAR-1 agonists. While

SFFLRN is a potent activator of human PAR-1, particularly on platelets, it does not activate

platelets in most rodent species, including mice.[1][2] Mouse platelets primarily utilize PAR3

and PAR4 for thrombin-mediated activation.[2][3] Therefore, intravenous administration of

SFFLRN in mice is not suitable for studying platelet-centric thrombotic events. However, it

remains a valuable tool for investigating the systemic or localized effects of PAR-1 activation on

other murine cell types, such as endothelial cells and neurons, which do express functional

PAR-1.[4][5] These application notes provide an overview of the mechanism, relevant

quantitative data from in vivo mouse studies, and detailed protocols for the intravenous

administration of SFFLRN.

Mechanism of Action & Signaling Pathway
SFFLRN activates the G-protein coupled receptor (GPCR) PAR-1. This binding initiates a

conformational change in the receptor, leading to the activation of heterotrimeric G-proteins,
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primarily Gq and G12/13.

Gq Pathway: Activation of Gq stimulates Phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5]

G12/13 Pathway: Activation of G12/13 engages Rho guanine nucleotide exchange factors

(RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for

cytoskeletal rearrangements and cell shape change.

Downstream of these initial events, PAR-1 activation can trigger multiple signaling cascades,

including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK), which are

involved in cellular proliferation and inflammation.
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Caption: PAR-1 signaling cascade initiated by SFFLRN.

Data Presentation: Quantitative In Vivo Data
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Specific pharmacokinetic data for SFFLRN in mice, such as half-life and clearance rates, are

not readily available in the literature. Peptides in general are known to have short half-lives due

to rapid clearance and enzymatic degradation. However, several studies have successfully

used SFFLRN and other PAR-1 agonists intravenously in mice to elicit measurable

physiological responses. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of SFFLRN

Property Value

Sequence Ser-Phe-Leu-Leu-Arg-Asn

Molecular Formula C₃₄H₅₆N₁₀O₉

Molecular Weight 748.87 g/mol

Appearance White to off-white lyophilized powder

Solubility Soluble in water or aqueous buffers

Table 2: Examples of Intravenous Dosing of PAR-1 Agonists in Mice
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Peptide Dose Mouse Model
Key Outcome
Measured

Citation

SFFLRN 0.3 µmol/kg
Anesthetized

Wild-Type

Hypotension and

decreased heart

rate

[5]

TFLLR-NH₂ 3 µmol/kg
Anesthetized

Wild-Type

Plasma

extravasation

(neurogenic

inflammation)

[4]

TFLLRNPNDK 1 µmol/kg
Anesthetized

Wild-Type

Hypotension and

decreased heart

rate

[5]

AP9

0.2, 2, or 20

mg/kg (single

dose)

Photothrombosis

Ischemia

Decreased brain

lesion volume at

20 mg/kg dose

[6][7][8]

AP9
20 mg/kg (double

dose)

Photothrombosis

Ischemia

Reduced BBB

disruption and

neurological

deficit

[6][7][8]

Experimental Protocols
This section provides a detailed protocol for the preparation and intravenous administration of

SFFLRN peptide into mice via the lateral tail vein.

I. Materials
SFFLRN peptide (lyophilized powder)

Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Sterile microcentrifuge tubes

Vortex mixer
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Calibrated micropipettes and sterile tips

Sterile insulin syringes (e.g., 0.3-1.0 mL) with a permanently attached fine-gauge needle (27-

30 G).[9]

Mouse restrainer appropriate for the size of the animal.[10]

Heat source (e.g., heat lamp or warming pad) with a thermometer to monitor temperature.[9]

[10]

70% Isopropyl alcohol wipes

Sterile gauze

Sharps container for biohazardous waste

II. Peptide Preparation
Reconstitution: Calculate the required amount of sterile saline or PBS to create a

concentrated stock solution. Briefly centrifuge the vial of lyophilized SFFLRN to ensure the

powder is at the bottom. Add the calculated volume of solvent, gently mix by pipetting or

vortexing, and ensure the peptide is fully dissolved.

Dilution: Based on the desired final dose (e.g., 0.3 µmol/kg) and the average weight of the

mice, calculate the final concentration needed.[5] The total injection volume should not

exceed 5-10 ml/kg.[9] Perform serial dilutions from the stock solution using sterile saline or

PBS to achieve the final working concentration.

Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid

repeated freeze-thaw cycles. The diluted working solution should ideally be prepared fresh

on the day of the experiment.

III. Experimental Workflow: Intravenous Injection
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(Weigh, Warm Tail for Vasodilation)

3. Restrain Mouse
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5. Perform Injection
(Insert needle, inject slowly & steadily)
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Caption: Standard workflow for intravenous peptide delivery in mice.
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IV. Detailed Injection Procedure (Lateral Tail Vein)
Animal Preparation: Weigh the mouse to calculate the precise injection volume. Place the

mouse in its cage under a heat lamp or on a warming pad for 5-10 minutes to promote

vasodilation of the tail veins, making them more visible and accessible.[9][10] The

environment should not be excessively hot.

Restraint: Gently guide the mouse into an appropriately sized restraining device, allowing the

tail to be exposed.[10]

Vein Identification: Grasp the tail gently but firmly. Rotate it slightly to visualize one of the two

lateral tail veins, which run along the sides of the tail.

Site Preparation: Wipe the tail with a 70% alcohol pad to clean the injection site.

Injection:

Hold the syringe with the needle bevel facing up.

Align the needle parallel to the vein, pointing towards the mouse's body.

Insert the needle at a shallow angle (~15-20 degrees) into the distal third of the tail.[11]

You should feel a slight "pop" or decrease in resistance as the needle enters the vein.

If correctly placed, you may see a small amount of blood flash into the needle hub, and the

vein may blanch as the injection begins.[11]

Inject the calculated volume slowly and steadily. If you see a subcutaneous bleb form or

feel significant resistance, the needle is not in the vein. If this occurs, withdraw the needle

and make a second attempt at a more proximal site (closer to the body).[9]

Post-Injection:

After injecting the full volume, withdraw the needle smoothly.

Immediately apply gentle pressure to the injection site with a sterile gauze pad for 30-60

seconds to prevent bleeding and hematoma formation.[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://animalcare.ubc.ca/sites/default/files/documents/ACC-2020-Tech03a%20Intravenous%20Tail%20Vein%20Injections%20in%20the%20Adult%20Mouse%20January%202021%20Final.pdf
https://researchanimaltraining.com/articles/intravenous-injection-in-the-mouse/
https://researchanimaltraining.com/articles/intravenous-injection-in-the-mouse/
https://www.research.vt.edu/content/dam/ouv_vt_edu/sops/small-animal-biomedical/sop-mouse-injection-intravenous.pdf
https://www.research.vt.edu/content/dam/ouv_vt_edu/sops/small-animal-biomedical/sop-mouse-injection-intravenous.pdf
https://animalcare.ubc.ca/sites/default/files/documents/ACC-2020-Tech03a%20Intravenous%20Tail%20Vein%20Injections%20in%20the%20Adult%20Mouse%20January%202021%20Final.pdf
https://www.research.vt.edu/content/dam/ouv_vt_edu/sops/small-animal-biomedical/sop-mouse-injection-intravenous.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitoring: Return the mouse to its home cage and monitor it for at least 5-10 minutes to

ensure hemostasis and to check for any immediate adverse reactions.[11]

V. Safety and Best Practices
All parenteral injections must use sterile solutions and equipment to prevent infection.[12]

Limit injection attempts to a maximum of two per vein to minimize tissue damage and animal

distress.

Always use a new, sterile needle and syringe for each animal.

Dispose of all used needles and syringes in a designated sharps container immediately after

use.

Ensure all procedures are performed in accordance with an approved institutional animal

care and use committee (IACUC) protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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